molecular formula C7H6FN3 B1442073 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190310-08-7

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1442073
M. Wt: 151.14 g/mol
InChI Key: JEGSNSPRVBYTDS-UHFFFAOYSA-N
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Description

“5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives has been reported in several studies . The synthesis often involves a series of chemical reactions, including the formation of C–C bonds and esterification .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” consists of a pyrrole ring fused to a pyridine ring . The presence of the fluorine atom and the amine group in the molecule may influence its chemical properties and biological activities .

Scientific Research Applications

Synthesis Techniques

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives are used in various synthesis techniques. Thibault et al. (2003) discussed two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, emphasizing regioselective fluorination techniques (Thibault et al., 2003). Wang et al. (2006) described a practical synthesis method for a pharmaceutical intermediate involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Chemical Analysis and Molecular Docking

Caballero et al. (2011) performed docking studies on compounds including 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives to analyze their interactions with c-Met kinase, showing the utility of this compound in molecular docking and structure-activity relationship studies (Caballero et al., 2011).

Applications in Radiopharmaceuticals

Radiosynthesis and Imaging

The compound has been utilized in the radiosynthesis of [18 F]MK-6240, a radiopharmaceutical used in PET imaging to detect neurofibrillary tangles associated with neurological diseases. Collier et al. (2017) reported the automated 2-step radiosynthesis of [18 F]MK-6240 using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, emphasizing its efficiency and compliance with good manufacturing practices (Collier et al., 2017). Additionally, Hopewell et al. (2019) described a simplified radiosynthesis of [18 F]MK-6240, demonstrating the compound's role in improving synthesis methods (Hopewell et al., 2019).

Future Directions

The future directions for the research on “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to elucidate its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSNSPRVBYTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696619
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS RN

1190310-08-7
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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